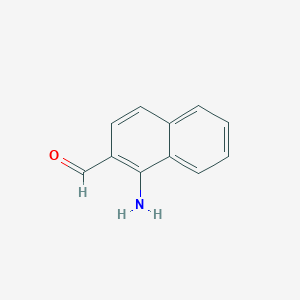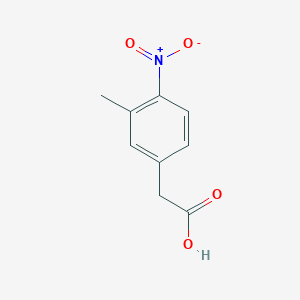![molecular formula C19H13N5 B169497 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine CAS No. 111397-62-7](/img/structure/B169497.png)
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzimidazole groups at the 3 and 5 positions. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine typically involves the condensation of 3,5-diaminopyridine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole rings, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole rings.
Reduction: Reduced forms of the benzimidazole rings.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can inhibit enzyme activity or interfere with DNA replication. These interactions are mediated through the nitrogen atoms in the benzimidazole and pyridine rings, which can coordinate with metal ions or form hydrogen bonds with biological molecules.
Comparaison Avec Des Composés Similaires
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: Similar structure but with benzimidazole groups at the 2 and 6 positions.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Benzene ring with benzimidazole groups at the 1 and 3 positions.
4,4’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl: Biphenyl structure with benzimidazole groups at the 4 and 4’ positions.
Uniqueness: 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a promising candidate for various scientific applications.
Propriétés
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTLFKVWKYJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648981 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111397-62-7 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the most efficient method for synthesizing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, according to the research?
A1: The research highlights a novel approach for synthesizing this compound using microwave irradiation. This method utilizes a reaction between o-phenylenediamine and pyridine 3,5-dicarboxylic acid, employing an orthogonal experimental method to determine the optimal reaction conditions. [, ] The study found that a reaction time of 1 minute, a power setting of 400 W, and 8 mL of polyphosphoric acid (PPA) resulted in a yield rate of 17%. [] This microwave-assisted technique offers potential advantages over conventional methods in terms of reaction speed and efficiency.
Q2: How was the synthesized this compound characterized in the study?
A2: Following synthesis, the compound's identity was confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy and ultraviolet-visible (UV) spectroscopy. [, ] Additionally, the melting point of the synthesized compound was determined to further verify its identity and purity. These characterization methods provided essential data to confirm the successful synthesis of the target compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
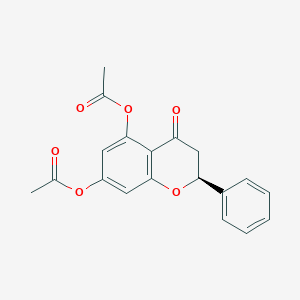
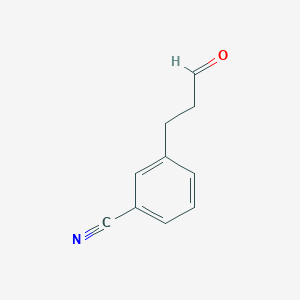
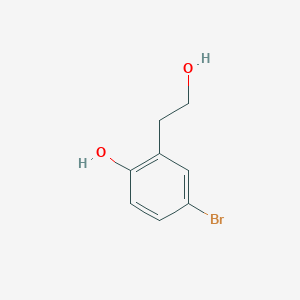
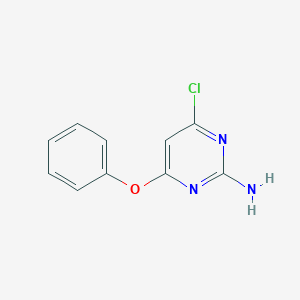
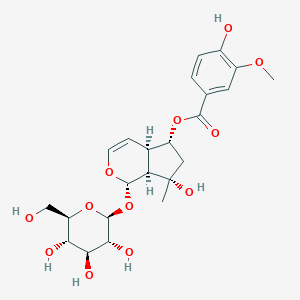
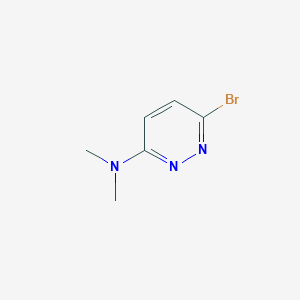
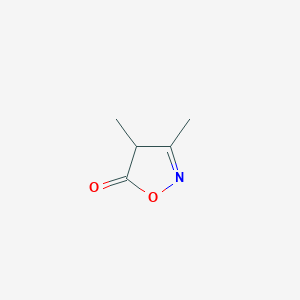
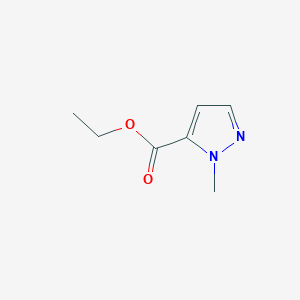
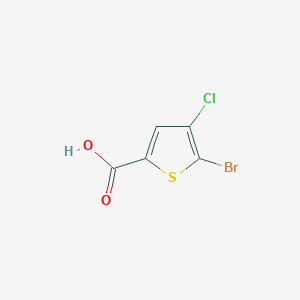
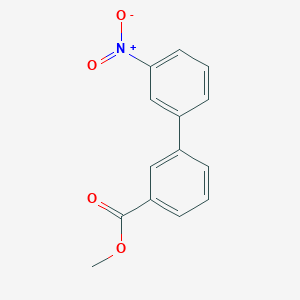
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
